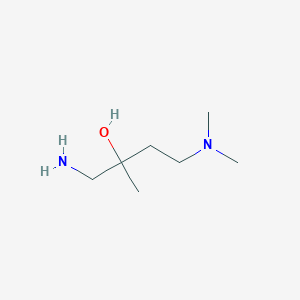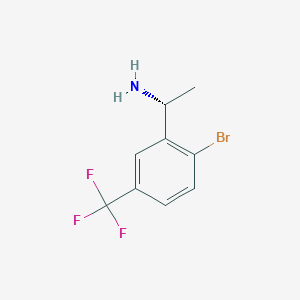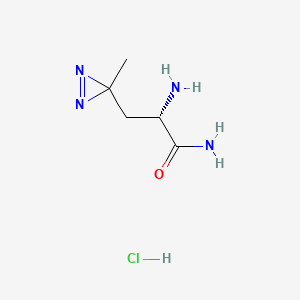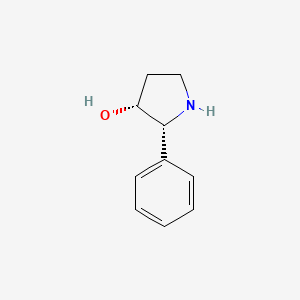![molecular formula C11H9FN2O4S2 B15314003 3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is a complex organic compound that features a thiazole ring, a carbamoyl group, and a fluoranesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the thiazole derivative with isocyanates under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic aromatic substitution reaction.
Sulfonation: The final step involves the sulfonation of the phenyl ring with fluoranesulfonic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial or fungal infections due to the presence of the thiazole ring.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Industrial Chemistry: It can be used as a catalyst or intermediate in various chemical processes, including the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate involves its interaction with specific molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may interfere with metabolic pathways, such as those involved in the synthesis of nucleic acids or proteins, leading to its antimicrobial or antifungal effects.
類似化合物との比較
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound used in cancer therapy.
Epothilone: Contains a thiazole ring and is used as an anticancer agent.
Uniqueness
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate moiety, which imparts distinct chemical properties such as increased solubility and reactivity compared to other thiazole-containing compounds .
特性
分子式 |
C11H9FN2O4S2 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
2-[(3-fluorosulfonyloxybenzoyl)amino]-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H9FN2O4S2/c1-7-6-13-11(19-7)14-10(15)8-3-2-4-9(5-8)18-20(12,16)17/h2-6H,1H3,(H,13,14,15) |
InChIキー |
TVHRGHNZBIITCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)OS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




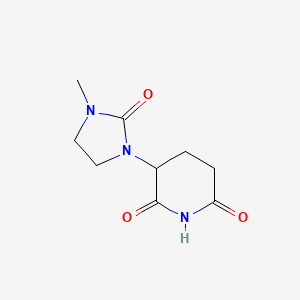
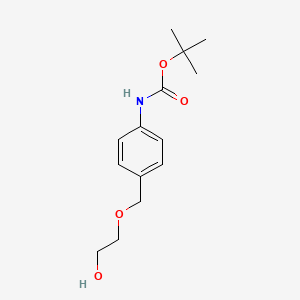
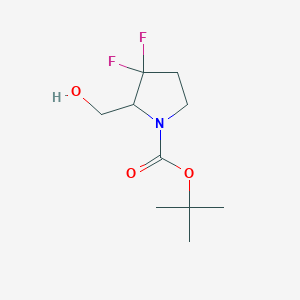
![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)
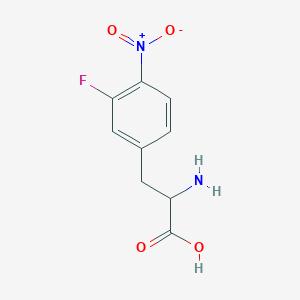
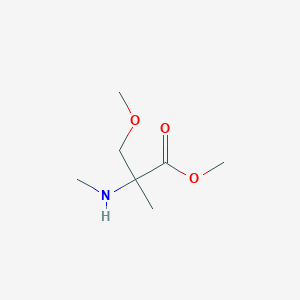

![2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate](/img/structure/B15313957.png)
